

# Technical Guide: 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

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## Compound of Interest

Compound Name: 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B124899

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CAS Number: 145934-92-5

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical compound **5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine**. Despite a comprehensive search of available scientific literature and chemical databases, it is important to note that detailed experimental protocols, in-depth biological activity studies, and specific signaling pathway information for this particular molecule are limited. Much of the publicly accessible research focuses on the closely related scaffold, 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

This guide provides the available data for **5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine** and, for comparative and contextual purposes, also discusses the broader significance of the pyrrolo[2,3-b]pyridine core, drawing on data from more extensively studied analogues.

## Core Compound Properties

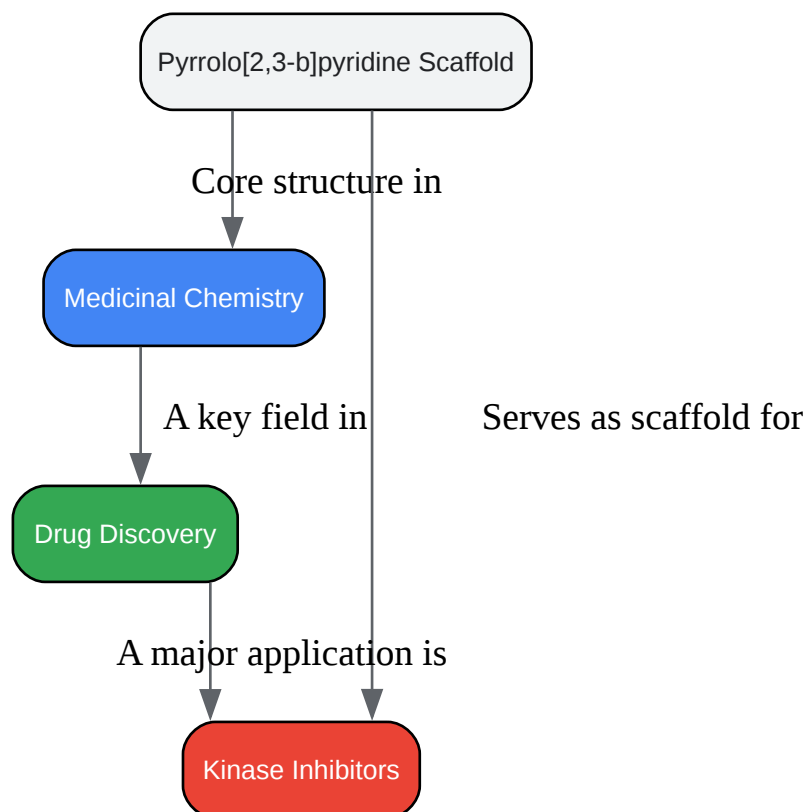
A summary of the fundamental properties of **5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine** is presented below.

| Property          | Value   | Source    |
|-------------------|---|-----------|
| CAS Number        | 145934-92-5                                   | [1][2]    |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> FN <sub>2</sub> | [1][2][3] |
| Molecular Weight  | 150.16 g/mol                                  | [3]       |
| Purity            | Typically ≥97%                                | [3]       |

## Synthesis and Chemical Structure

Detailed, step-by-step synthesis protocols for **5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine** are not extensively documented in readily available literature. However, the synthesis of the core 1H-pyrrolo[2,3-b]pyridine scaffold is well-established and often serves as a crucial intermediate in the synthesis of various kinase inhibitors.

The general structure of the pyrrolo[2,3-b]pyridine core is a subject of significant interest in medicinal chemistry due to its role as a versatile scaffold in drug discovery.



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Caption: Logical relationship of the Pyrrolo[2,3-b]pyridine scaffold in drug discovery.

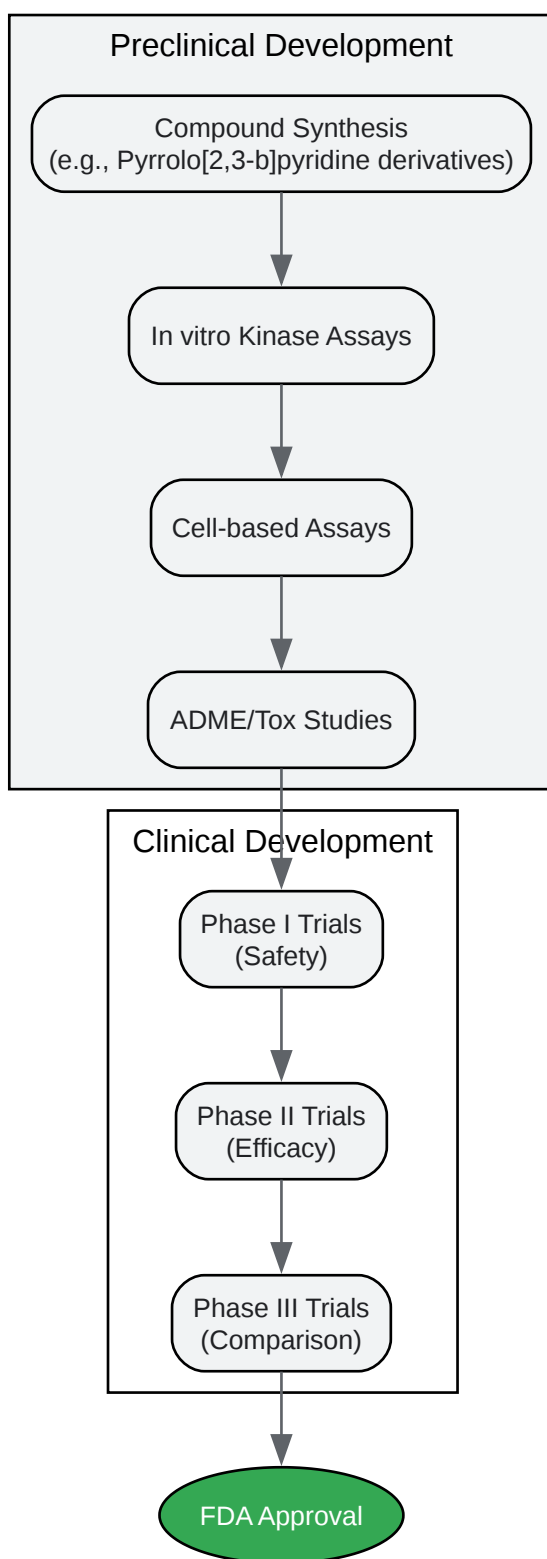
## Applications in Drug Development

The 1H-pyrrolo[2,3-b]pyridine core is a key structural motif in a variety of kinase inhibitors. The fluorine substitution at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine family have been investigated as inhibitors for several kinases, playing a role in various signaling pathways. While specific pathways involving **5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine** are not detailed in the literature, related compounds are known to target kinases such as:

- FMS-like tyrosine kinase 3 (FLT3): Inhibitors of FLT3 are investigated for the treatment of Acute Myeloid Leukemia (AML).[4]
- Colony-Stimulating Factor 1 Receptor (CSF1R): Inhibitors targeting CSF1R are being explored for their potential in treating various cancers.
- Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in several cancers, making it an attractive target for therapeutic intervention.[5]

The general workflow for the development of such kinase inhibitors often follows a structured path from initial design to clinical trials.



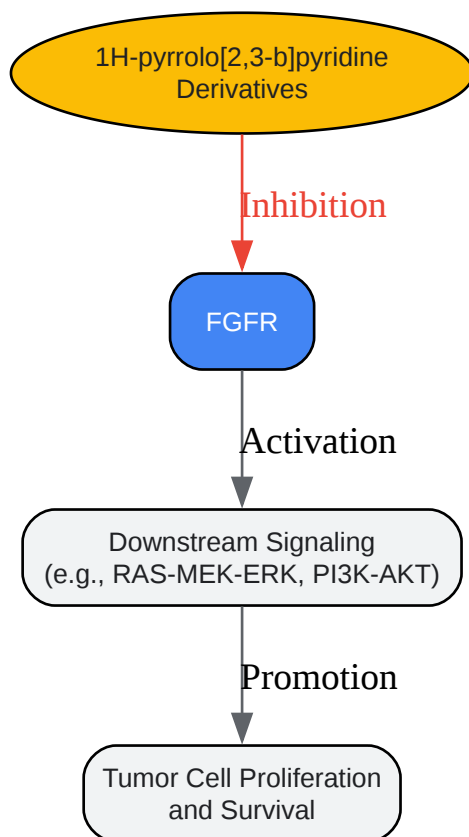
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Caption: Generalized workflow for kinase inhibitor drug development.

## Biological Activity of Related Compounds

While specific biological data for **5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine** is scarce, studies on the closely related compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, have shown its utility as a key intermediate in the development of potent inhibitors for various biological targets. For instance, derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as inhibitors of the influenza virus PB2 protein.[6]

The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical factor in the progression of various tumors. Consequently, targeting FGFRs is a promising strategy in cancer therapy.[5] Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, 2, and 3.[5]



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Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

## Conclusion

**5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine**, identified by CAS number 145934-92-5, belongs to a class of compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. However, there is a notable lack of detailed, publicly available research specifically on this compound. Researchers and drug development professionals are encouraged to consider the broader literature on 5-fluoro-1H-pyrrolo[2,3-b]pyridine and other substituted 1H-pyrrolo[2,3-b]pyridines to infer potential applications and guide future research. Further investigation is required to fully elucidate the specific chemical and biological properties of **5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine**.

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